molecular formula C9H15N5O2 B037614 Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate CAS No. 114936-20-8

Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate

Cat. No. B037614
CAS RN: 114936-20-8
M. Wt: 225.25 g/mol
InChI Key: LKBDLUGBWAFBBL-UHFFFAOYSA-N
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Description

Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate (EMPAH) is an organic compound belonging to the family of pyrazole derivatives. It is an important compound in the field of organic chemistry due to its various applications in synthesis, scientific research, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel pyrazole derivatives, including Ethyl N'-(5-amino-1-methyl-1H-pyrazole-4-carbonyl)acetohydrazonate, has been a focus in the field of heterocyclic chemistry due to their potential in various applications. One method for synthesizing new pyrazolo[3,4-b]pyridine products involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This process yields N-fused heterocycle products with good to excellent efficiencies, highlighting the compound's utility in generating structurally diverse heterocycles (Ghaedi et al., 2015).

Another significant aspect is the structural determination through crystallography, providing insights into the compound's molecular geometry. The synthesis and crystal structure of Ethyl 5-Amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a compound closely related to this compound, have been detailed, revealing its potential in fungicidal and plant growth regulation activities (Minga, 2005).

Biological Activities

The exploration of biological activities is another critical application area. This compound derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer properties. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been developed, showing high potential as antimicrobial and anticancer agents. Among these compounds, some exhibited higher anticancer activity compared to reference drugs, illustrating the compound's significant therapeutic potential (Hafez et al., 2016).

Corrosion Inhibition

Moreover, pyrazole derivatives have been identified as effective corrosion inhibitors for metals, an application of considerable industrial relevance. The derivatives demonstrate high efficiency in protecting metal surfaces against corrosion, attributed to their ability to form stable adsorbed layers on metal surfaces. This property is crucial for extending the lifespan of metal components in various industrial applications (Dohare et al., 2017).

properties

IUPAC Name

ethyl N-(5-amino-1-methylpyrazole-4-carbonyl)ethanehydrazonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O2/c1-4-16-6(2)12-13-9(15)7-5-11-14(3)8(7)10/h5H,4,10H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBDLUGBWAFBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NNC(=O)C1=C(N(N=C1)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377092
Record name ethyl N-(5-amino-1-methylpyrazole-4-carbonyl)ethanehydrazonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114936-20-8
Record name ethyl N-(5-amino-1-methylpyrazole-4-carbonyl)ethanehydrazonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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